![molecular formula C7H11N3O B13873054 [4-(Hydrazinylmethyl)pyridin-2-yl]methanol](/img/structure/B13873054.png)
[4-(Hydrazinylmethyl)pyridin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Hydrazinylmethyl)pyridin-2-yl]methanol is a chemical compound with a molecular weight of 153.18 g/mol. It is known for its unique reactivity and selectivity, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of [4-(Hydrazinylmethyl)pyridin-2-yl]methanol typically involves the reaction of pyridine derivatives with hydrazine and formaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
[4-(Hydrazinylmethyl)pyridin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[4-(Hydrazinylmethyl)pyridin-2-yl]methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of [4-(Hydrazinylmethyl)pyridin-2-yl]methanol involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing cellular functions and pathways .
Comparison with Similar Compounds
[4-(Hydrazinylmethyl)pyridin-2-yl]methanol can be compared with other pyridine derivatives and hydrazine-containing compounds. Similar compounds include:
Pyridine-2-carboxaldehyde: Known for its use in organic synthesis.
Hydrazine derivatives: Used in various chemical reactions and industrial applications.
What sets this compound apart is its unique combination of the pyridine and hydrazinyl groups, which confer distinct reactivity and selectivity properties .
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
[4-(hydrazinylmethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C7H11N3O/c8-10-4-6-1-2-9-7(3-6)5-11/h1-3,10-11H,4-5,8H2 |
InChI Key |
LIDHWYWPGGLTHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CNN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[3-(4-Methoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-1H-indole](/img/structure/B13872973.png)
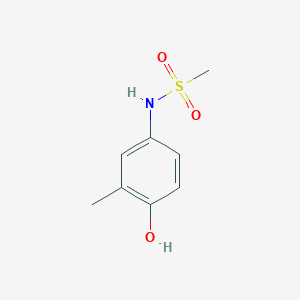
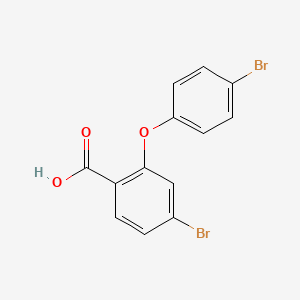
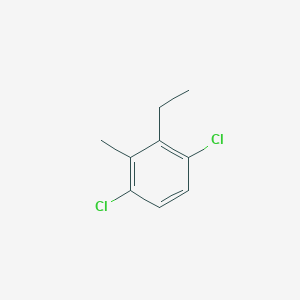
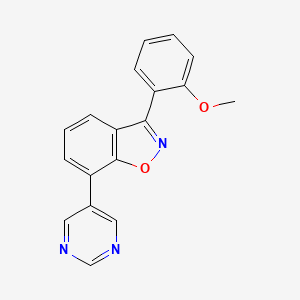
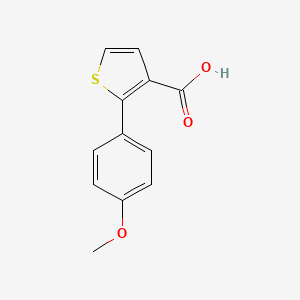
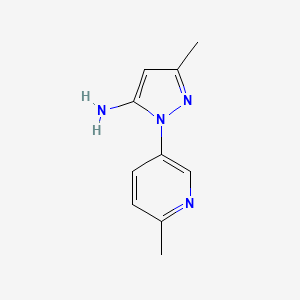
![[6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine](/img/structure/B13873023.png)
![5-(2,3-dihydroindol-1-ylsulfonyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B13873028.png)
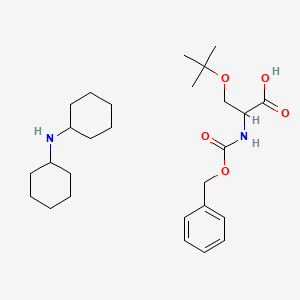

![4-[4-[(3,4-Dichlorophenyl)methyl]piperidin-1-yl]phenol](/img/structure/B13873050.png)
![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carbonyl chloride](/img/structure/B13873058.png)
